molecular formula C9H10N2O B073867 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol CAS No. 1565-39-5

2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Cat. No.: B073867
CAS No.: 1565-39-5
M. Wt: 162.19 g/mol
InChI Key: ASGUONPNJUFYGS-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1H-imidazol-2-yl)phenol is an organic compound characterized by the presence of both an imidazoline ring and a phenolic group. This compound is known for its diverse applications in various scientific fields, including organic synthesis and biochemistry. It is a colorless, crystalline solid with solubility in water, ethanol, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst, leading to the formation of the imidazoline ring. The phenolic group is introduced through subsequent reactions involving hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The imidazoline ring can be reduced to imidazolidine using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Imidazolidine derivatives.

    Substitution: Halogenated phenols.

Scientific Research Applications

2-(4,5-Dihydro-1H-imidazol-2-yl)phenol finds applications in various scientific research fields:

Comparison with Similar Compounds

  • 2-(2-Hydroxyphenyl)-2-imidazoline
  • Oxymetazoline
  • 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol derivatives

Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFVISOIQMHABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10417746, DTXSID90901158
Record name 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_234
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565-39-5
Record name NSC322
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322
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Record name 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol interact with Zinc ions and what changes occur upon binding?

A1: In the study by [], this compound was incorporated into a larger ditopic ratiometric receptor molecule (referred to as "1" in the study). This receptor molecule exhibits a phenomenon called Excited-State Intramolecular Proton Transfer (ESIPT), which contributes to its fluorescence. Upon binding with Zinc ions (Zn2+), a 2:2 ligand-metal complex is formed. This complex formation disrupts the ESIPT mechanism, leading to a significant blue shift in the fluorescence emission maxima from 455 nm to 400 nm. This shift in fluorescence color, from cyan green to blue, serves as a detectable signal for the presence of Zinc ions.

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